N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Catalog No.
S11406256
CAS No.
M.F
C19H15ClN2O3
M. Wt
354.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta...

Product Name

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

IUPAC Name

3-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C19H15ClN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

IYNNPHDFTONLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCC(=O)O

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that combines the structural features of beta-alanine with a quinoline moiety and a chlorophenyl group. This compound is characterized by its unique chemical structure, which includes a carbonyl group attached to the beta-alanine amino acid, providing potential for various biological interactions and applications. The presence of the quinoline ring, known for its pharmacological properties, enhances the compound's potential efficacy in medicinal chemistry.

Typical of amino acids and carbonyl compounds. These include:

  • Amide Formation: The reaction of beta-alanine with acylating agents can lead to the formation of amides, which is essential for synthesizing derivatives.
  • Nucleophilic Addition: The carbonyl group may undergo nucleophilic attack by various nucleophiles, leading to different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, releasing beta-alanine and other products.

These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs with improved properties.

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine exhibits significant biological activity due to its structural components. Compounds containing quinoline rings are often studied for their:

  • Antimicrobial Properties: Quinoline derivatives are known to possess antibacterial and antifungal activities.
  • Anticancer Activity: Research has shown that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects: Some studies suggest that beta-alanine derivatives may play a role in neuroprotection and cognitive enhancement.

The specific biological activities of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine require further investigation through experimental studies.

The synthesis of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves several steps:

  • Synthesis of Quinoline Derivative: Starting from commercially available precursors, a 4-chlorophenyl-substituted quinoline can be synthesized through cyclization reactions.
  • Formation of Carbonyl Group: The introduction of a carbonyl group can be achieved via acylation reactions using appropriate acyl chlorides or anhydrides.
  • Coupling with Beta-Alanine: The final step involves coupling the synthesized quinoline derivative with beta-alanine, typically through amide bond formation.

This multi-step synthesis allows for the precise control of the compound's structure and purity.

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting infectious diseases or cancer.
  • Research Tool: It can be used in biochemical assays to study enzyme interactions or cellular processes involving beta-alanine.
  • Agricultural Chemistry: If found to exhibit herbicidal or fungicidal properties, it could be explored as a new agrochemical.

Interaction studies are essential to understand how N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining any potential cytotoxic effects on normal cells versus cancerous cells.

Such studies will provide insight into the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-quinazolinyl)-beta-alanineContains a quinazoline instead of quinolineKnown for neuroprotective effects
N-[3-fluoro-4-(6-methoxyquinolin)]carbonamideFluorinated phenolic groupExhibits strong anticancer properties
5-(5-(4-(5-hydroxyphenoxy)pentyl)-3-methylisoxazole)Isoxazole corePotential anti-inflammatory activity

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of features present in N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine, particularly its specific substitution patterns that may influence its biological activity and applications. Further research into these similarities could reveal insights into structure-activity relationships critical for drug design.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.0771200 g/mol

Monoisotopic Mass

354.0771200 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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